molecular formula C5H7N3OS B13189019 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13189019
M. Wt: 157.20 g/mol
InChI Key: XZQWRLACBKLFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a functionalized dihydropyrimidine scaffold of high interest in medicinal chemistry and antibacterial research . This compound is closely related to a class of uncompetitive inhibitors of bacterial dihydrofolate reductase (DHFR), an underexploited target for combating antibiotic resistance . Its structure, featuring key aminomethyl and sulfanyl substituents, makes it a valuable precursor and core structure for developing novel therapeutic agents . Research into similar dihydropyrimidine derivatives has shown promise against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds displaying potent antibacterial activity (MIC values as low as 4 µg/mL) . The dihydropyrimidinone core is a privileged structure in drug discovery, also found in compounds investigated for a range of activities including anticancer, anti-inflammatory, and anti-HIV applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. The hydrochloride salt form (CAS 1955556-59-8) is also available from various suppliers .

Properties

IUPAC Name

6-(aminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQWRLACBKLFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • The 2-sulfanyl group is introduced by using thiourea or related sulfur-containing nucleophiles in the cyclocondensation step.
  • The 6-(aminomethyl) substituent is generally introduced either by:
    • Direct use of aminomethyl-containing aldehydes in the condensation, or
    • Post-synthetic modification of the 6-position substituent, e.g., via chloromethylation followed by amination.

Typical Synthetic Route

  • Multi-component condensation : A typical reaction involves the condensation of an appropriate aldehyde (such as formaldehyde or a substituted benzaldehyde), ethyl acetoacetate or a β-ketoester, and thiourea under acidic or catalytic conditions to yield the 2-sulfanyl-3,4-dihydropyrimidin-4-one core.

  • Introduction of the aminomethyl group :

    • If formaldehyde is used as the aldehyde, the resulting product naturally bears a hydroxymethyl group at the 6-position, which can be converted to an aminomethyl group by subsequent amination.
    • Alternatively, chloromethylation at the 6-position followed by nucleophilic substitution with ammonia or an amine source introduces the aminomethyl substituent.
  • Purification and characterization : The product is purified by recrystallization or chromatography. The catalyst used in the reaction (if heterogeneous) can be recovered and reused multiple times with minimal loss in yield.

Catalysts and Reaction Conditions

  • Acidic catalysts such as Lewis acids (e.g., FeCl3, ZnCl2) or Brønsted acids are commonly used.
  • Green catalysts and solvent-free or aqueous conditions have been reported to improve the environmental profile of the synthesis.
  • Reaction temperatures typically range from room temperature to reflux conditions depending on catalyst and solvent.

Example Reaction Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Formaldehyde + ethyl acetoacetate + thiourea, acid catalyst 6-(Hydroxymethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one One-pot multi-component condensation
2 Amination (e.g., NH3 or amine source) This compound Conversion of hydroxymethyl to aminomethyl group

Alternative Synthetic Strategies and Modifications

  • Post-synthetic functionalization : Some protocols start with 6-chloromethyl or 6-bromomethyl derivatives of 2-sulfanyl-3,4-dihydropyrimidin-4-one, which undergo nucleophilic substitution with ammonia or amines to yield the aminomethyl derivative.
  • Use of substituted aldehydes : Incorporation of substituted benzyl or alkyl groups at the 6-position can be achieved by using corresponding aldehydes in the Biginelli-type reaction, followed by selective functional group transformations to introduce the amino group.
  • Parallel solution-phase synthesis : For medicinal chemistry libraries, parallel synthesis techniques have been employed to vary substituents at positions 2 and 6, including sulfanyl and aminomethyl groups, to optimize biological activity.

Research Findings and Yield Data

Method Catalyst Conditions Yield (%) Notes
One-pot multi-component condensation (thiourea, formaldehyde, ethyl acetoacetate) Acidic catalyst (e.g., FeCl3) Reflux, solvent-free or ethanol 75-90% High yield, short reaction time, catalyst recyclable up to 3 times
Chloromethylation followed by amination Chloromethylation reagents (POCl3, HCl) Room temperature to reflux Variable (60-80%) Requires careful control due to use of phosphorus oxychloride
Parallel solution-phase synthesis for analogs Various Lewis acids Mild heating 60-85% Efficient for library synthesis, allows SAR studies

In summary, the preparation of This compound is primarily achieved through multi-component condensation reactions involving thiourea and aminomethyl-containing aldehydes or via post-synthetic amination of hydroxymethyl or halomethyl intermediates. Advances in green chemistry have improved yields and sustainability of these syntheses. Parallel synthesis methods facilitate the exploration of analogs for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfanyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets in biological systems. The aminomethyl and sulfanyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one and structurally related DHPM derivatives:

Compound Name Substituents (Positions) Synthesis Catalyst/Reagents Yield (%) Key Properties/Applications References
6-(Aminomethyl)-2-sulfanyl-DHPM -SH (C2), -CH2NH2 (C6) Likely FeCl3·6H2O or ionic liquids* N/A Potential thiol-mediated reactivity; underexplored bioactivity Inferred
2-(Aminomethyl)-6-methyl-DHPM dihydrochloride -CH2NH2 (C2), -CH3 (C6) Custom synthesis (American Elements) N/A Life science research; high purity grades available
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-DHPM -NH2 (C6), -N(CH3)2 (C2), -C6H4CH3 (C5) Not specified N/A Structural complexity suggests drug discovery applications
3,4-Dihydropyrimidin-2-ones (General Class) Variable (C5, C6) FeCl3·6H2O, [BMIM][PF6] ionic liquid 80–90% Broadly used in Biginelli reactions; antimicrobial scaffolds

*Synthetic methods inferred from analogous DHPM syntheses (e.g., FeCl3·6H2O in ethanol or ionic liquids like [BMIM][PF6]) .

Structural and Functional Group Analysis

  • Position 2 Modifications: The sulfhydryl (-SH) group in the target compound contrasts with dimethylamino (-N(CH3)2) or aminomethyl (-CH2NH2) groups in analogs. The -SH group enhances nucleophilicity, enabling disulfide bond formation or metal coordination, whereas -N(CH3)2 improves lipophilicity . Ionic liquid-catalyzed syntheses (e.g., [BMIM][PF6]) are efficient for DHPMs with electron-withdrawing substituents, but -SH may require optimized conditions to prevent oxidation .

Research Findings and Limitations

  • Stability Concerns : The -SH group’s susceptibility to oxidation necessitates stabilizing agents (e.g., argon atmosphere or antioxidants) during synthesis and storage.

Notes

Data Limitations: Direct experimental data on 6-(Aminomethyl)-2-sulfanyl-DHPM are absent in the provided evidence; comparisons rely on structural analogs and inferred reactivity.

Synthesis Recommendations : Prioritize FeCl3·6H2O or ionic liquid catalysis with rigorous inert conditions to mitigate -SH oxidation.

Future Directions : Explore the compound’s bioactivity via high-throughput screening and optimize synthetic protocols for scalability.

Biological Activity

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C5_5H8_8N3_3OS
  • Molecular Weight: 164.20 g/mol
  • CAS Number: 100517-03-1

This pyrimidine derivative features a sulfanyl group and an aminomethyl substituent, which are critical for its biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various derivatives against drug-resistant bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be as low as 2.9 µM against these pathogens .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)Mechanism of Action
Staphylococcus aureus2.9Inhibition of cell wall synthesis
Escherichia coli>100Ineffective due to efflux pump activity
Pseudomonas aeruginosa>100Ineffective due to efflux pump activity

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be fully elucidated. The compound's ability to induce apoptosis in resistant cancer cells has been noted, which could be pivotal in developing treatments for tumors resistant to conventional therapies .

Case Study: Inhibition of Cancer Cell Growth
In a high-throughput screening of small molecules, this compound was identified as a potential inhibitor of growth in PhIP-resistant cancer cells. The compound showed promising results in reducing cell viability at concentrations below 50 µM .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cellular Processes: It is believed to disrupt cellular processes such as DNA replication and repair mechanisms in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.